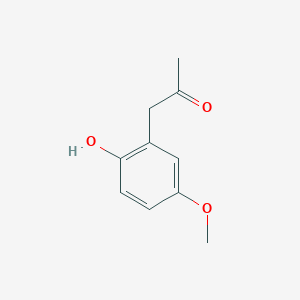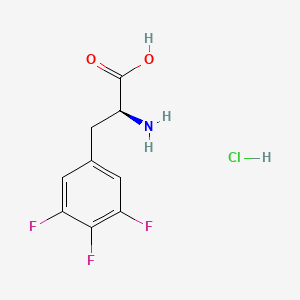
O-Acetylbicalutamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetylbicalutamide is a derivative of bicalutamide, a non-steroidal anti-androgen used primarily in the treatment of prostate cancer. Bicalutamide works by inhibiting the action of androgens (male hormones) by binding to androgen receptors, thereby preventing the growth of cancer cells . This compound is a modified form of bicalutamide, where an acetyl group is added to enhance its properties and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylbicalutamide involves the acetylation of bicalutamide. This process typically includes the reaction of bicalutamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then subjected to purification processes such as recrystallization and chromatography to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
O-Acetylbicalutamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, bicalutamide.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Bicalutamide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
O-Acetylbicalutamide has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and their effects on biological activity.
Biology: Investigated for its potential effects on androgen receptors and related pathways.
Medicine: Explored as a potential therapeutic agent for prostate cancer and other androgen-related conditions.
Industry: Used in the development of new anti-androgen drugs with improved efficacy and reduced side effects
Mécanisme D'action
O-Acetylbicalutamide exerts its effects by binding to androgen receptors, similar to bicalutamide. The acetyl group enhances its binding affinity and selectivity for androgen receptors, thereby increasing its effectiveness in inhibiting androgen-mediated growth of cancer cells. The compound blocks the action of androgens from adrenal and testicular origins, preventing the stimulation of prostatic tissue growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicalutamide: The parent compound, used widely in prostate cancer treatment.
Flutamide: Another non-steroidal anti-androgen with a similar mechanism of action.
Nilutamide: A non-steroidal anti-androgen with different pharmacokinetic properties.
Uniqueness
O-Acetylbicalutamide is unique due to the presence of the acetyl group, which enhances its binding affinity and selectivity for androgen receptors. This modification potentially improves its therapeutic efficacy and reduces side effects compared to its parent compound, bicalutamide .
Propriétés
Formule moléculaire |
C20H16F4N2O5S |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C20H16F4N2O5S/c1-12(27)31-19(2,11-32(29,30)16-7-4-14(21)5-8-16)18(28)26-15-6-3-13(10-25)17(9-15)20(22,23)24/h3-9H,11H2,1-2H3,(H,26,28) |
Clé InChI |
CKXGOSZUMSXBTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C)(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


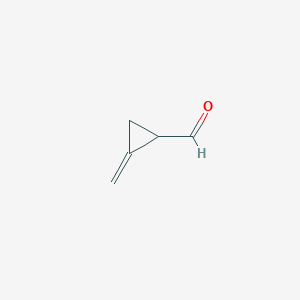
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
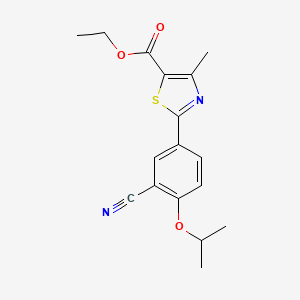
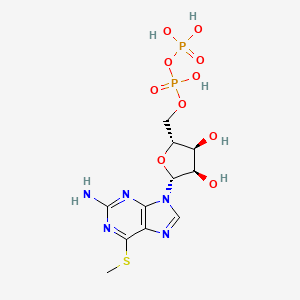

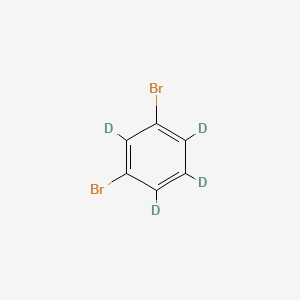
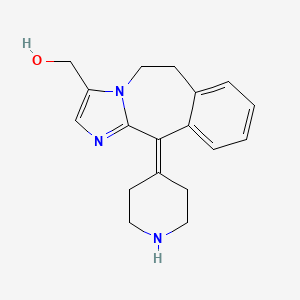
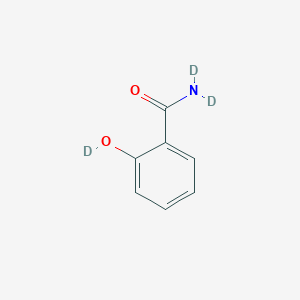

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
